Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate
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Overview
Description
Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of benzylamine and ethyl 1-piperidinecarboxylate in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting antibacterial or antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s spirocyclic structure may allow it to fit into unique binding sites, thereby modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound shares a similar spirocyclic structure and is studied for its antibacterial activity.
4-Benzyl-1-sulfanyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cycloheptan]-5(7H)-one: Another spirocyclic compound with potential therapeutic applications.
Uniqueness
Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 1'-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-2-25-20(24)18-15-21(23-12-6-9-19(18)23)10-13-22(14-11-21)16-17-7-4-3-5-8-17/h3-5,7-8,18-19H,2,6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPAWKYOKHCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)CC3=CC=CC=C3)N4C1CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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